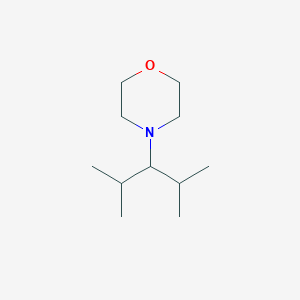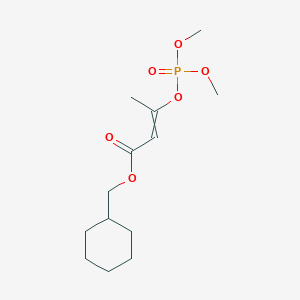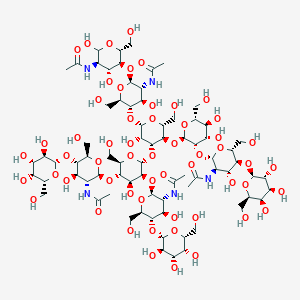
NA3 N-Glycan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NA3 N-Glycan, also known as asialo, tri-antennary complex-type N-glycan, is a naturally derived small molecule glycan. It is a substructure of triantennary glycans found on several mammalian glycoproteins, including bovine serum fetuin. This compound has gained attention for its potential therapeutic applications, particularly in the treatment of retinal diseases such as atrophic age-related macular degeneration (AMD) .
準備方法
Synthetic Routes and Reaction Conditions: NA3 N-Glycan can be synthesized through chemical or chemoenzymatic methods. The chemical synthesis involves the assembly of the glycan structure using various glycosyl donors and acceptors under controlled conditions. Chemoenzymatic synthesis, on the other hand, utilizes enzymes to catalyze the formation of glycosidic bonds, allowing for the production of complex glycans with high specificity .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of the compound from natural sources. For example, it can be purified from the oligosaccharide pool released from bovine serum fetuin by hydrazinolysis, followed by a combination of high-performance liquid chromatography (HPLC) and glycosidase digestion . This method ensures the structural integrity and purity of the final product.
化学反応の分析
Types of Reactions: NA3 N-Glycan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the glycan structure and studying its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as periodate, reducing agents like sodium borohydride, and substitution reagents such as glycosyltransferases. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed: The major products formed from these reactions include modified glycans with altered functional groups, which can be used for further studies or therapeutic applications. For example, oxidation of this compound can lead to the formation of aldehyde groups, which can be further reacted with amines to form Schiff bases .
科学的研究の応用
NA3 N-Glycan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study glycan structures and their interactions with proteins. In biology, it plays a crucial role in understanding cell adhesion, signal transduction, and immune recognition .
In medicine, this compound has shown potential as a therapeutic agent for retinal diseases such as atrophic age-related macular degeneration. It supports proper folding of outer segment membranes, promotes normal ultrastructure, and maintains protein expression patterns of photoreceptors and Müller cells in the absence of retinal pigment epithelium support . In industry, it is used in the development of monoclonal antibodies and other glycoprotein-based drugs .
作用機序
The mechanism of action of NA3 N-Glycan involves its interaction with specific molecular targets and pathways. It supports the proper folding of outer segment membranes and maintains the ultrastructure of photoreceptors and Müller cells. This is achieved through its interaction with glycosyltransferases and glycosidases, which are involved in the maturation and processing of N-glycans .
This compound also promotes the maturation of adherens junctions between Müller cells and photoreceptors, preventing photoreceptor outer segment degeneration and reactive gliosis of Müller cells . These actions contribute to its neuroprotective effects in retinal diseases.
類似化合物との比較
NA3 N-Glycan is unique compared to other similar compounds due to its specific structure and therapeutic potential. Similar compounds include other tri-antennary glycans and N-glycans with different branching patterns. For example, NGA3 glycan is a substructure of this compound and shares some similarities in its glycan structure .
this compound stands out due to its specific therapeutic applications in retinal diseases and its ability to support the proper folding and ultrastructure of photoreceptors and Müller cells . This makes it a promising candidate for further research and development in the field of glycan therapeutics.
特性
分子式 |
C76H127N5O56 |
|---|---|
分子量 |
2006.8 g/mol |
IUPAC名 |
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R,5R,6R)-5-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4S,5S,6R)-3,5-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy]-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C76H127N5O56/c1-17(93)77-33-42(102)56(26(10-86)117-66(33)116)128-67-34(78-18(2)94)44(104)60(30(14-90)122-67)133-74-55(115)63(62(32(16-92)126-74)134-75-64(50(110)41(101)25(9-85)121-75)136-69-36(80-20(4)96)45(105)58(28(12-88)124-69)131-72-52(112)48(108)39(99)23(7-83)119-72)135-76-65(137-70-37(81-21(5)97)46(106)59(29(13-89)125-70)132-73-53(113)49(109)40(100)24(8-84)120-73)54(114)61(31(15-91)127-76)129-68-35(79-19(3)95)43(103)57(27(11-87)123-68)130-71-51(111)47(107)38(98)22(6-82)118-71/h22-76,82-92,98-116H,6-16H2,1-5H3,(H,77,93)(H,78,94)(H,79,95)(H,80,96)(H,81,97)/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+,51-,52-,53-,54+,55+,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66?,67+,68+,69+,70+,71+,72+,73+,74+,75-,76-/m1/s1 |
InChIキー |
BBAHUERAFCGEGD-RSKGXTAUSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)NC(=O)C)O[C@@H]5[C@@H]([C@@H](O[C@@H]([C@H]5O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)NC(=O)C)CO)O[C@@H]9[C@H](O[C@H]([C@@H]([C@H]9O)NC(=O)C)O[C@@H]1[C@H](OC([C@@H]([C@H]1O)NC(=O)C)O)CO)CO)O)CO)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



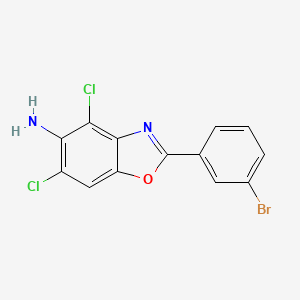
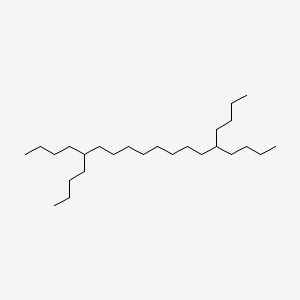
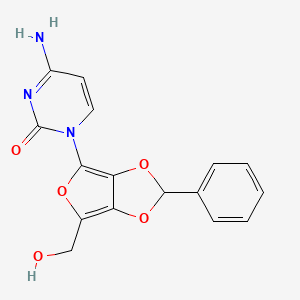
![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)
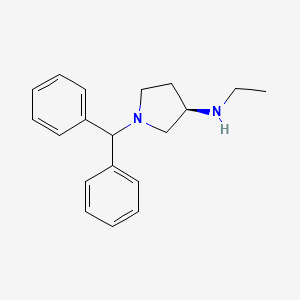
![2,5-Dimethoxy-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenediazonium chloride monohydrochloride](/img/structure/B13796514.png)
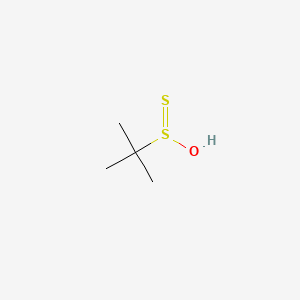
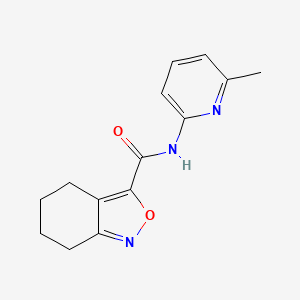
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)
